3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile
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Overview
Description
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile is a complex organic compound with the molecular formula C7HBrClFIN. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzonitrile core. The unique arrangement of these halogens makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of benzonitrile derivatives. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).
Fluorination: Introduction of a fluorine atom using fluorine gas (F2) or a fluorinating agent like Selectfluor.
Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating agent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield halogen-free benzonitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-iodobenzonitrile: Similar structure but lacks the chlorine atom.
3-Bromo-2-chloro-6-fluoro-5-iodobenzamide: Contains an amide group instead of a nitrile group.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of multiple halogens.
Uniqueness
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile is unique due to the presence of four different halogen atoms on the benzonitrile core. This unique halogenation pattern provides distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7HBrClFIN |
---|---|
Molecular Weight |
360.35 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-fluoro-6-iodobenzonitrile |
InChI |
InChI=1S/C7HBrClFIN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
InChI Key |
RVZPTIJVLPYMHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)I)Cl |
Origin of Product |
United States |
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